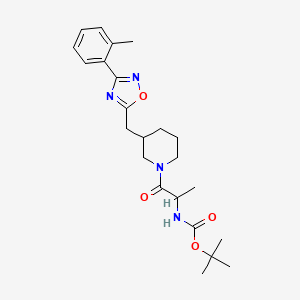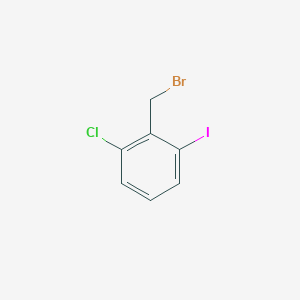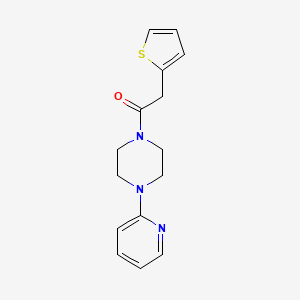![molecular formula C22H17F3N2O2S B2506347 N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478081-08-2](/img/structure/B2506347.png)
N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the functionalization of the nicotinamide scaffold. For instance, the synthesis of N-(4-hydroxyphenyl)-all-trans-retinamide involved the reaction of a retinoid with a hydroxyphenyl group, which showed potent biological activity and lower toxicity compared to other retinoids . Similarly, the synthesis of sulfonamides incorporating the sulfanilamide scaffold was achieved by reacting the amino moiety with various electrophiles to yield disubstituted sulfonamides . These methods suggest that the synthesis of "N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide" would likely involve a multi-step reaction, starting with the nicotinamide core and introducing the phenoxyphenyl and trifluorobutenylsulfanyl groups through selective reactions.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For example, the conformation of the pyridine ring relative to the amide group in N-alkyl-2-(methylsulfanyl)nicotinamide derivatives was found to be more twisted in substituted compounds compared to unsubstituted ones . This torsion can affect the compound's ability to interact with biological targets. The presence of substituents such as the trifluorobutenylsulfanyl group could similarly impact the conformation and, consequently, the activity of "N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide".
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. The sulfanilamide derivatives, for instance, were tested as inhibitors of carbonic anhydrase isoforms, showing that the introduction of specific functional groups can tailor the compound for inhibition of particular enzymes . The phenoxyphenyl and trifluorobutenylsulfanyl groups in the compound of interest may also confer the ability to interact with specific biological targets, potentially leading to inhibition or activation of certain pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are crucial for their biological function and pharmacokinetics. For example, N-(4-hydroxyphenyl)-all-trans-retinamide showed high concentrations in breast tissue without accumulation in the liver, indicating favorable distribution properties for cancer prevention . The substituted N-phenyl nicotinamides were found to induce apoptosis and inhibit microtubule polymerization, demonstrating the importance of chemical structure in determining the biological effects . The specific physical and chemical properties of "N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide" would need to be empirically determined, but its structure suggests it may have unique solubility, stability, and distribution characteristics relevant to its potential therapeutic applications.
Applications De Recherche Scientifique
Nicotinamide in Neurocognitive Function
Nicotinamide, a form of vitamin B3, plays a critical role in cellular energy metabolism and has been investigated for its neuroprotective effects. Research suggests that nicotinamide may benefit neurocognitive functions, including memory and learning processes. It has been studied for its potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injuries, indicating its broad spectrum of action in neuroprotection and cognitive enhancement (Rennie et al., 2015).
Anticancer Properties of Nicotinamide Derivatives
Studies have explored the anticancer potential of nicotinamide and its derivatives, demonstrating their capacity to inhibit cancer cell proliferation and induce apoptosis in various cancer types. These findings highlight the promise of nicotinamide derivatives as anticancer agents, supporting their further investigation in cancer therapeutics (Jain et al., 2020).
Environmental and Ecotoxicological Research
Nicotinamide and its derivatives have also been the subject of environmental and ecotoxicological research, examining their fate, biodegradability, and effects on non-target organisms. This line of research is crucial for understanding the environmental impact of pharmaceuticals and personal care products containing nicotinamide and its derivatives, ensuring their safe use and disposal (Kwak et al., 2017).
Role in Metabolic Disorders
Nicotinamide has been investigated for its role in metabolic disorders, including obesity and diabetes. Its involvement in pathways related to insulin sensitivity and energy metabolism presents it as a potential therapeutic agent for managing and preventing these conditions, underscoring the importance of nicotinamide in metabolic health (Miranda et al., 2014).
Propriétés
IUPAC Name |
N-(4-phenoxyphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2S/c23-19(20(24)25)12-14-30-22-18(7-4-13-26-22)21(28)27-15-8-10-17(11-9-15)29-16-5-2-1-3-6-16/h1-11,13H,12,14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJCLVBDIHOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)
![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)
![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)


![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)


![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)